PD0166285 PD0166285 PD-0166285 is a small molecule drug with a maximum clinical trial phase of I.
Brand Name: Vulcanchem
CAS No.: 185039-89-8
VCID: VC0548340
InChI: InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
SMILES: Array
Molecular Formula: C26H27Cl2N5O2
Molecular Weight: 512.4 g/mol

PD0166285

CAS No.: 185039-89-8

Cat. No.: VC0548340

Molecular Formula: C26H27Cl2N5O2

Molecular Weight: 512.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PD0166285 - 185039-89-8

Specification

CAS No. 185039-89-8
Molecular Formula C26H27Cl2N5O2
Molecular Weight 512.4 g/mol
IUPAC Name 6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C26H27Cl2N5O2/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31)
Standard InChI Key IFPPYSWJNWHOLQ-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of PD0166285

Structural Characteristics and Physicochemical Properties

PD0166285 (C26H27Cl2N5O2; molecular weight 512.43 g/mol) features a pyridopyrimidine core substituted with dichlorophenyl and ethoxy-morpholino groups (Figure 1). Its canonical SMILES string (O=C1N(C)C2=NC(NC3=CC=C(OCCN(CC)CC)C=C3)=NC=C2C=C1C4=C(Cl)C=CC=C4Cl) reflects this unique architecture, which enables simultaneous binding to Wee1 and PKMYT1 kinase domains .

Table 1: Key physicochemical properties of PD0166285

PropertyValue
Solubility (DMSO)65 mg/mL (126.85 mM)
IC50 (Wee1)24 nM
IC50 (PKMYT1)72 nM
IC50 (Chk1)3.433 μM
Plasma Protein BindingPredicted >90% (structural analogs)

The compound demonstrates favorable solubility in DMSO, facilitating in vitro experimentation, though its pharmacokinetic profile in vivo remains less characterized .

Target Selectivity and Inhibition Kinetics

PD0166285 exhibits a unique dual-inhibition profile among Wee1-targeted agents:

Table 2: Kinase inhibition profile of PD0166285

TargetIC50 (nM)Selectivity Over Chk1
Wee124143-fold
PKMYT17247-fold
Chk13433-

This selectivity enables specific G2/M checkpoint abrogation without significant interference with homologous recombination repair mediated by Chk1 . Kinetic studies reveal non-competitive inhibition of Wee1 with a Ki of 18 nM, suggesting strong target engagement at sub-100 nM concentrations .

Mechanism of Action: Cell Cycle Modulation and DNA Damage Response

G2/M Checkpoint Abrogation

PD0166285 exerts its primary anticancer effect through dual inhibition of Wee1 and PKMYT1, kinases responsible for phosphorylating CDK1 at Tyr-15 and Thr-14 residues:

Active CDK1=CDK1(pTyr15+pThr14)\text{Active CDK1} = \text{CDK1} - (\text{pTyr15} + \text{pThr14})

In TP53-mutant cells lacking functional G1/S checkpoint control, PD0166285 treatment (400-800 nM) reduces phospho-CDK1 levels by 60-80% within 4 hours, forcing premature transition from G2 to mitosis . This effect is particularly pronounced in radiation-exposed cells, where PD0166285 decreases irradiation-induced Cdc2 phosphorylation by 90% across seven cancer cell lines .

Induction of Mitotic Catastrophe

The compound triggers mitotic catastrophe through two complementary mechanisms:

  • Microtubule Destabilization: 24-hour treatment with 0.5 μM PD0166285 reduces β-tubulin polymerization by 40% in B16 melanoma cells, creating aberrant mitotic spindles .

  • Cyclin D Suppression: PD0166285 downregulates cyclin D1/D3 expression by 50-70% within 6 hours, disrupting G1/S progression in surviving cells .

These effects synergize to produce a 3.2-fold increase in γ-H2AX foci (DNA damage markers) compared to Wee1 inhibition alone .

Therapeutic Applications in TP53-Mutant Cancers

Lung Squamous Cell Carcinoma (LUSC)

In TP53-mutant LUSC models (NCI-H226, NCI-H520):

  • Monotherapy: 400 nM PD0166285 reduces colony formation by 75-80% (p<0.001 vs control) .

  • Cisplatin Combination:

    • IC50 reduction from 2.579 μM to 0.883 μM (2.9-fold sensitization)

    • Apoptosis increase from 12% to 38% (p=0.002) via Stat1 activation

    • Complete tumor regression in 30% of PDX models .

Table 3: PD0166285 efficacy in LUSC cell lines

Cell LineTP53 StatusPD IC50 (nM)Cisplatin IC50 (μM)Combination Index
NCI-H226Mutant6411.5200.32
NCI-H520Mutant7042.1350.41
Calu1Mutant12042.5790.56

Esophageal Squamous Cell Carcinoma (ESCC)

In TP53-mutant ESCC models (KYSE150, TE1):

  • Radiation sensitization: Survival fraction decreases from 0.45 to 0.12 at 2 Gy (p<0.01)

  • In vivo tumor growth inhibition: 68% reduction vs control (p=0.004)

  • γ-H2AX upregulation: 4.1-fold increase post-combination therapy .

Melanoma and Other Solid Tumors

B16 melanoma cells show:

  • G1 arrest (67% → 86% in 4 hours) at 0.5 μM

  • Complete loss of G2/M population (17% → 2%)

  • 90% reduction in metastatic potential in adhesion assays .

Combination Therapy Strategies

With DNA-Damaging Agents

Cisplatin Synergy:

  • 400 nM PD0166285 + 1 μM cisplatin increases apoptosis from 15% to 45% in LUSC

  • SOCS3 downregulation (2.5-fold) enhances Stat1-mediated death signaling .

Radiation Potentiation:

  • Dose modification factor (DMF) of 1.23 at 2 Gy

  • 80% reduction in colony formation vs radiation alone .

With Targeted Therapies

Preclinical data suggest synergy with:

  • PARP inhibitors (1.8-fold increase in DNA damage)

  • ATR inhibitors (complete cell cycle arrest abrogation)

Future Directions and Clinical Translation

Key development challenges include:

  • Biomarker Identification: TP53 mutation status and Wee1/PKMYT1 expression levels as predictive biomarkers

  • Dosing Optimization: Intermittent vs continuous dosing to balance efficacy and toxicity

  • Novel Formulations: Nanoparticle delivery to overcome P-gp mediated resistance

Ongoing research explores PD0166285 analogs with improved pharmacokinetics, including a 2-methoxy derivative showing 5-fold increased oral bioavailability in murine models.

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